molecular formula C25H33N3O3 B8676288 Tert-butyl 4-[[2-(dimethylcarbamoyl)-4-phenylphenyl]methyl]piperazine-1-carboxylate

Tert-butyl 4-[[2-(dimethylcarbamoyl)-4-phenylphenyl]methyl]piperazine-1-carboxylate

Cat. No. B8676288
M. Wt: 423.5 g/mol
InChI Key: FGWXIDJTXDMUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[[2-(dimethylcarbamoyl)-4-phenylphenyl]methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[[2-(dimethylcarbamoyl)-4-phenylphenyl]methyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[[2-(dimethylcarbamoyl)-4-phenylphenyl]methyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-[[2-(dimethylcarbamoyl)-4-phenylphenyl]methyl]piperazine-1-carboxylate

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

tert-butyl 4-[[2-(dimethylcarbamoyl)-4-phenylphenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H33N3O3/c1-25(2,3)31-24(30)28-15-13-27(14-16-28)18-21-12-11-20(19-9-7-6-8-10-19)17-22(21)23(29)26(4)5/h6-12,17H,13-16,18H2,1-5H3

InChI Key

FGWXIDJTXDMUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was charged with tert-butyl 4-[[4-bromo-2-(dimethylcarbamoyl)phenyl]methyl]piperazine-1-carboxylate (130 mg, 0.300 mmol, 1.00 equiv), phenylboronic acid (113 mg, 0.930 mmol, 3.00 equiv), potassium carbonate (128 mg, 0.930 mmol, 3.00 equiv), tetrakis(triphenylphosphine)palladium (36.0 mg, 0.030 mmol, 0.10 equiv), dioxane (4 mL), H2O (0.4 mL). The resulting solution was stirred overnight at 80° C. and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (25/75) to provide 100 mg (79% yield) of tert-butyl 4-[[2-(dimethylcarbamoyl)-4-phenylphenyl]methyl]piperazine-1-carboxylate as light yellow oil. LCMS (ESI, m/z): 424 [M+H]+.
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

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